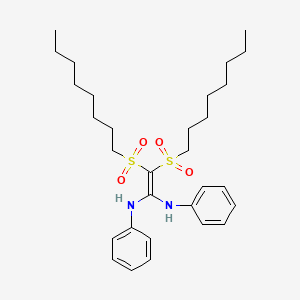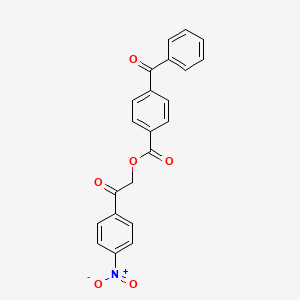![molecular formula C9H13BrN2 B15010599 2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)
2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is a compound that features a bromoethyl group attached to a pyridin-4-yl ethylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the reaction of 2-bromoethylamine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethylamines, thiols, or alcohols.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring, such as piperidine derivatives.
Applications De Recherche Scientifique
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Mécanisme D'action
The mechanism of action of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying the structure and function of target molecules. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)pyridine: A compound with a similar bromoethyl group but attached to a different position on the pyridine ring.
2-(2-Pyridyl)ethylamine: Lacks the bromoethyl group but has a similar pyridine-ethylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to the combination of the bromoethyl group and the pyridin-4-yl ethylamine structure. This combination allows for diverse chemical reactivity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H13BrN2/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2 |
Clé InChI |
PZGSTGVSNBRNEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCNCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)

![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
